N-Ethyl-3-piperidinyl p-bromocarbanilate
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Overview
Description
N-Ethyl-3-piperidinyl p-bromocarbanilate is a chemical compound with the molecular formula C14H19BrN2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-piperidinyl p-bromocarbanilate typically involves the esterification of p-bromocarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-piperidinyl p-bromocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-piperidinyl p-bromocarbanilate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-3-piperidinyl p-bromocarbanilate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine and leading to various physiological effects. This compound is known for its potent hallucinogenic and antitremor properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-piperidinyl benzilate
- 3-Quinuclidinyl benzilate
- Piperidine derivatives like piperine and evodiamine
Uniqueness
N-Ethyl-3-piperidinyl p-bromocarbanilate is unique due to its specific substitution pattern and its potent anticholinergic effects. Compared to similar compounds, it has a distinct pharmacological profile and a different spectrum of biological activities .
Properties
CAS No. |
33531-52-1 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-17-9-3-4-13(10-17)19-14(18)16-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) |
InChI Key |
CDCOFPQIYLPBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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